Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate
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Overview
Description
Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate is a complex organic compound characterized by its intricate molecular structure
Mechanism of Action
Target of Action
Thiazolidine motifs, which are part of the compound’s structure, are known to have diverse therapeutic and pharmaceutical activity .
Mode of Action
It is known that thiazolidine motifs interact with various biological targets, leading to a range of pharmacological responses .
Biochemical Pathways
Thiazolidine motifs are known to influence a variety of biological responses, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Pharmacokinetics
Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The compound has been assayed in vitro for its anti-cancer activities against human liver cancer (HepG2) and human breast cancer (MCF-7) cell lines . Most of the derivatives exhibited significant cytotoxicity . In particular, a derivative displayed the highest level of cytotoxicity compared with cisplatin, and its IC 50 values for HepG2 and MCF-7 cells were 0.88 and 0.80 μmol/L, respectively .
Action Environment
The synthesis of thiazolidine derivatives often involves considerations of green chemistry, atom economy, cleaner reaction profile, and catalyst recovery , which may indirectly suggest the influence of environmental factors on the compound’s action.
Biochemical Analysis
Biochemical Properties
It is known that this compound acts as a negative allosteric modulator (NAM) of the NMDA receptor . This suggests that it interacts with enzymes and proteins associated with this receptor, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
In terms of cellular effects, Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate appears to influence the function of cells by modulating the activity of the NMDA receptor . This could have a variety of effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is related to its role as a NAM of the NMDA receptor . It is thought to exert its effects at the molecular level by binding to this receptor and modulating its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiazolidine core. This can be achieved through the reaction of appropriate thiophene derivatives with imino-oxo compounds under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the process may involve heating or cooling to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure the high purity and yield of the final product. The process may also include the use of catalysts to enhance the reaction efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its biological activities, including antimicrobial and antioxidant properties.
Industry: The compound can be used in the production of advanced materials and chemical intermediates.
Comparison with Similar Compounds
Ethyl 5-ethyl-2-(2-(2-imino-4-oxothiazolidin-5-yl)acetamido)thiophene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(2-imino-4-oxothiazolidin-5-yl)acetamidothiophene-3-carboxylate: This compound lacks the ethyl group at the 5-position, which may affect its biological activity and properties.
Ethyl 5-ethyl-2-(2-imino-4-oxothiazolidin-5-yl)acetamidothiophene-3-carboxylate: This compound has a similar structure but with a different substituent at the 3-position, leading to variations in its reactivity and applications.
Properties
IUPAC Name |
ethyl 2-[[2-(2-amino-4-oxo-1,3-thiazol-5-yl)acetyl]amino]-5-ethylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-3-7-5-8(13(20)21-4-2)12(22-7)16-10(18)6-9-11(19)17-14(15)23-9/h5,9H,3-4,6H2,1-2H3,(H,16,18)(H2,15,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APXUQHGXSMWLMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)N=C(S2)N)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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